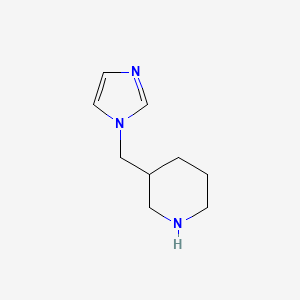

3-(1H-咪唑-1-基甲基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(1H-imidazol-1-ylmethyl)piperidine" is a derivative of imidazole and piperidine, which are both heterocyclic compounds. Imidazole is a planar five-membered ring with two nitrogen atoms, and piperidine is a six-membered ring containing one nitrogen atom. The combination of these two structures may result in a compound with unique chemical and biological properties.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach is the one-pot regiospecific synthesis, which allows for the construction of imidazo[1,2-a]pyridines, a related structure, without the need for transition metals. This method facilitates the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols . Another synthetic route involves the cyclization of aminopyridines and chloro ketones to yield imidazo[1,2-a]pyridines, which can then be further modified at the 3-position to introduce various substituents . Additionally, a convenient synthesis of (1H-azol-1-yl)piperidines, which includes imidazole derivatives, has been developed by arylation of azoles with bromopyridines followed by reduction of the pyridine ring .

Molecular Structure Analysis

The molecular structure of imidazole and piperidine derivatives can be quite versatile. For instance, the imidazo[1,5-a]pyridine skeleton has been used as a platform for generating stable N-heterocyclic carbenes . The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a small dihedral angle between them, and the piperidin ring adopts a chair conformation10.

Chemical Reactions Analysis

Imidazole and piperidine derivatives can participate in various chemical reactions. For example, imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents, although they did not show significant antisecretory activity, but some demonstrated good cytoprotective properties . Moreover, 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor, indicating their potential in modulating chemical reactions in biological systems .

Physical and Chemical Properties Analysis

科学研究应用

抑制一氧化氮生成

已经确定了一系列化合物,包括1-(1,3-苯并二氧杂环戊烷-5-基甲基)-3-[4-(1H-咪唑-1-基)苯氧基]-哌啶类似物作为一氧化氮(NO)生成的有效抑制剂。这些化合物,如化合物12S,表现出高效和选择性,对于抑制NO生成至关重要,这对于各种生理过程和疾病(Wei et al., 2007)。

药物化学中的结构分析

已经广泛研究了类似化合物如N-(1,3-苯并噻唑-2-基)-N-[1-(哌啶-4-基甲基)-4,5-二氢-1H-咪唑-2-基]胺的结构特征。这项研究为分子结构和构象提供了宝贵的见解,这对于治疗剂的开发至关重要(Yıldırım等,2006年)。

唑哌啶的合成

包括制备苯二氮杂环己烷和其他化合物的方法在内,3-和4-(1H-唑-1-基)哌啶的合成是一个重要的研究领域。这些化合物在制药和化工行业中有各种潜在应用(Shevchuk et al., 2012)。

亚型选择性NMDA受体配体的开发

研究已经确定了化合物如4-苄基-1-[4-(1H-咪唑-4-基)丁-3-炔基]哌啶作为NMDA受体特定亚型的有效拮抗剂,为神经退行性疾病如帕金森病的潜在治疗应用提供可能(Wright et al., 1999)。

人类组胺受体激动剂

设计和合成的化合物,如4-((1H-咪唑-4-基)甲基)-1-芳基-哌嗪和哌啶衍生物,作为潜在的人类组胺H3型受体激动剂。这些化合物在人类组胺H3受体上显示出不同程度的亲和力和激动活性,这在各种生理和病理过程中具有重要意义(Ishikawa et al., 2010)。

药物产品分析

涉及化合物如3-(1H-咪唑-1-基甲基)哌啶的研究也延伸到药物分析。例如,关于酮康唑的研究,其中包括类似的结构特征,涉及为药物分析创建离子选择性电极(Shamsipur & Jalali, 2000)。

癌症治疗的药代动力学

已经研究了新型间变性淋巴瘤激酶抑制剂的药代动力学,这些抑制剂包含类似的分子结构,用于癌症治疗的潜在应用。这包括了解这些化合物的水解介导清除和系统效应(Teffera et al., 2013)。

安全和危害

属性

IUPAC Name |

3-(imidazol-1-ylmethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-9(6-10-3-1)7-12-5-4-11-8-12/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQCTIRXHQSXEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-1-ylmethyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)